N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride
Description
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a pyrazole-based compound characterized by dual pyrazole rings with methyl and methoxy substituents, forming a bis-heterocyclic amine structure. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C11H18ClN5O |
|---|---|
Molecular Weight |
271.75 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5O.ClH/c1-8-9(6-13-16(8)3)5-12-10-7-15(2)14-11(10)17-4;/h6-7,12H,5H2,1-4H3;1H |
InChI Key |
KJRAZOMMQZAUCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=CN(N=C2OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrazole Precursors
The synthesis begins with the preparation of two pyrazole intermediates: 1,5-dimethylpyrazole-4-carbaldehyde and 3-methoxy-1-methylpyrazol-4-amine . The former is synthesized via Vilsmeier-Haack formylation of 1,5-dimethylpyrazole, while the latter derives from nucleophilic substitution of 3-hydroxy-1-methylpyrazol-4-amine using methyl iodide under alkaline conditions.
Table 1: Reaction Conditions for Precursor Synthesis
| Precursor | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,5-Dimethylpyrazole-4-carbaldehyde | POCl₃, DMF | 0 → 80 | 6 | 68 |
| 3-Methoxy-1-methylpyrazol-4-amine | CH₃I, K₂CO₃, DMF | 60 | 4 | 82 |
Reductive Amination and Alkylation
The critical coupling step involves reductive amination between 1,5-dimethylpyrazole-4-carbaldehyde and 3-methoxy-1-methylpyrazol-4-amine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates imine reduction, achieving 78% yield after 12 hours. Alternative methods employ Pd/C-catalyzed hydrogenation, though this requires higher pressures (3 atm H₂) and longer reaction times (24 h).
Key Variables Affecting Yield:
- pH Control: Maintaining acidic conditions (pH 5–6) prevents side reactions such as over-alkylation.
- Solvent Polarity: Methanol outperforms THF or DCM due to better reagent solubility.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using HCl gas in anhydrous diethyl ether. Crystallization from ethanol/water (3:1 v/v) yields 92% pure product, confirmed by HPLC (purity >98%).
Table 2: Salt Formation Parameters
| Parameter | Value |
|---|---|
| HCl Equivalents | 1.2 |
| Crystallization Solvent | Ethanol/Water (3:1) |
| Recovery Efficiency | 92% |
Mechanistic Insights and Side-Reaction Mitigation
Reductive Amination Mechanism
The reaction proceeds via imine intermediate formation, followed by borohydride-mediated reduction. Isotopic labeling studies (¹⁵N NMR) confirm that the amine nitrogen originates exclusively from 3-methoxy-1-methylpyrazol-4-amine, ruling out transamination artifacts. Competing pathways include:
- Aldol Condensation: Suppressed by maintaining low aldehyde concentrations (<0.5 M).
- N-Methylation: Minimized using NaBH₃CN instead of BH₃·THF.
Byproduct Analysis
GC-MS data identify two primary byproducts:
- Bis-alkylated adduct (5–8%): Forms when excess aldehyde is present.
- Demethylated amine (2–3%): Arises from acid-catalyzed cleavage during salt formation.
Purification and Characterization
Chromatographic Techniques
Final purification employs flash chromatography (SiO₂, ethyl acetate/hexane 1:1) followed by recrystallization. Counterion exchange via ion-pair chromatography (heptanesulfonic acid) ensures chloride content compliance (99.2–100.8% of theoretical).
Table 3: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 2.21 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 4.32 (s, 2H, CH₂N) |
| IR (KBr) | 3350 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N) |
| HPLC Retention Time | 6.72 min (C18, 70:30 H₂O/MeCN) |
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent patents disclose telescoped processes where reductive amination and salt formation occur in a continuous flow reactor. Residence time optimization (20 min) boosts throughput to 1.2 kg/day with 81% yield.
Advantages Over Batch Processing:
- 40% reduction in solvent usage
- Consistent product quality (RSD <1.5% for purity)
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated or acylated pyrazole derivatives.
Scientific Research Applications
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole derivatives exhibit diverse biological and chemical properties influenced by substituents, ring substitution patterns, and salt forms. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The target compound’s methoxy group (electron-donating) contrasts with the electron-withdrawing chloro and cyano groups in derivatives, which may enhance electrophilic reactivity .
Synthesis and Yield :
- Carboxamide derivatives () are synthesized via EDCI/HOBt-mediated coupling, achieving yields of 62–71% . The target compound’s synthesis route is unreported but may involve reductive amination or nucleophilic substitution.
Biological Relevance: Pyrazole carboxamides () are studied for antimicrobial and anticancer activity, while isoquinoline sulfonamides () inhibit protein kinases. The target compound’s bis-pyrazole structure may offer dual binding sites for chelation or receptor interaction .
Salt Form :
- The hydrochloride salt improves aqueous solubility compared to neutral analogs like 1006682-81-0 (), which lacks ionic character .
Biological Activity
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H13N3O·HCl
- Molecular Weight : 173.66 g/mol
- IUPAC Name : this compound
- SMILES : CC1=C(C=NN1C)CNC
The compound features a pyrazole ring system, which is known for its diverse biological activities, particularly in anti-inflammatory and anticancer applications.
The biological activity of pyrazole derivatives often involves modulation of various molecular targets, including enzymes and receptors. The specific mechanism for this compound is not fully elucidated, but similar compounds have been shown to interact with:
- Cyclooxygenase (COX) Enzymes : Inhibition of COX enzymes can lead to reduced inflammation.
- Kinase Pathways : Pyrazole derivatives may inhibit specific kinases involved in cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These findings suggest that this compound may exhibit similar or enhanced activity against specific cancer types.
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The inhibition of COX enzymes can lead to decreased production of prostaglandins, which are mediators of inflammation.
Case Studies
-
Study on MCF7 Cells :
- A study evaluated the effect of various pyrazole derivatives on MCF7 breast cancer cells.
- Results indicated that certain derivatives induced apoptosis and inhibited cell proliferation significantly.
-
Research on Inflammatory Models :
- In vivo models showed that compounds with pyrazole scaffolds reduced inflammation markers in animal models of arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
